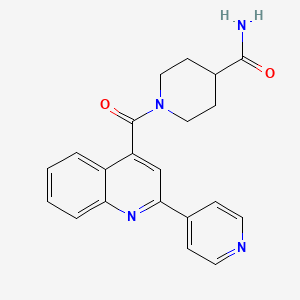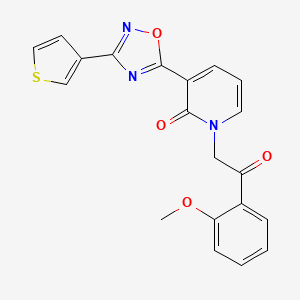
1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H15N3O4S and its molecular weight is 393.42. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Research has shown that compounds with 1,3,4-oxadiazole derivatives exhibit considerable anticancer activity. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and studied for their anti-cancer activities, displaying moderate cytotoxicity on MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007). This suggests that our compound could have potential as an anticancer agent due to the presence of the oxadiazole moiety.
Crystal Packing and Molecular Structures
The structural configuration of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole derivatives impacts their solid-state molecular packing arrangement. Differences in crystal packing were observed in methoxy substituted compounds, influencing their physical properties and potentially their application in material science (Khan, Ibrar, & Simpson, 2014).
Synthon for Synthesis of Heterocycles
Compounds like 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one serve as useful synthons for the efficient regiospecific synthesis of various heterocycles, indicating the utility of methoxy and thiophenyl groups in facilitating complex organic reactions (Mahata et al., 2003). This underscores the potential of our compound in synthetic organic chemistry as a precursor for creating diverse heterocyclic structures.
Electrochemical Applications
The incorporation of pyridine and oxadiazole units into organic compounds has been explored for enhancing electron injection and efficiency in organic light-emitting diodes (OLEDs). Such compounds have shown considerable efficiency improvements when used as hole-blocking materials (Wang et al., 2001), suggesting potential applications of our compound in optoelectronic devices.
Antibacterial Activity
Novel oxoethylthio-1,3,4-oxadiazole derivatives have demonstrated significant in vitro antibacterial activity, highlighting the potential of such structures in developing new antimicrobial agents (Raval et al., 2014).
properties
IUPAC Name |
1-[2-(2-methoxyphenyl)-2-oxoethyl]-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-26-17-7-3-2-5-14(17)16(24)11-23-9-4-6-15(20(23)25)19-21-18(22-27-19)13-8-10-28-12-13/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNHDHTWRHMJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2692695.png)
![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2692696.png)
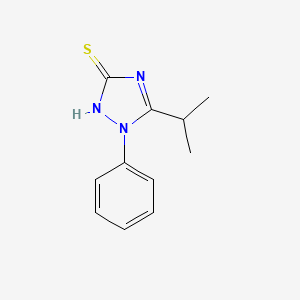

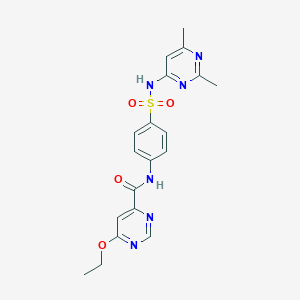
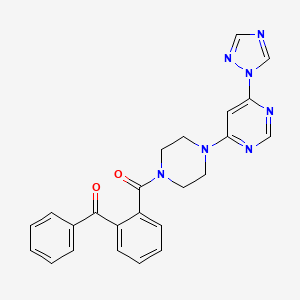
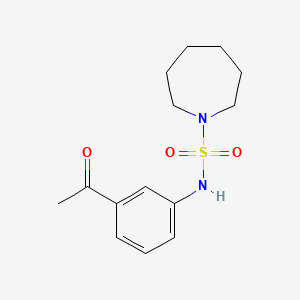
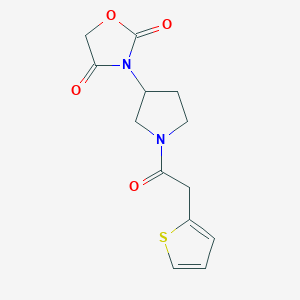
![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2692707.png)
![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2692711.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2692712.png)
![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2692714.png)
![2-[4-[(N-Cyano-2-fluoro-5-methylanilino)methyl]-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2692717.png)
